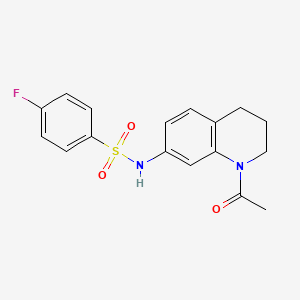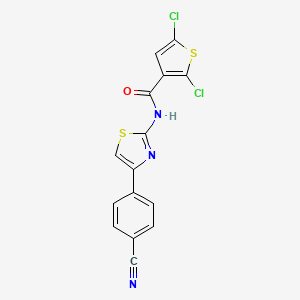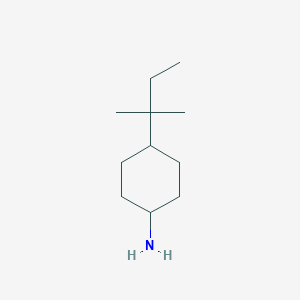
2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a bromophenyl group, which is a common moiety in medicinal chemistry, a dihydroisoquinoline skeleton, and a pyrazolyl group, which could contribute to its potential biological activity.
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored in various studies. For instance, the synthesis of 3-(4'-bromophenyl)-3H-quinazol-4-one derivatives involves the reaction of N-(4-bromophenyl)anthranilamide with formic acid or acetic anhydride, or with ketones and aldehydes, followed by reduction and acylation steps . Another study describes the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to the dihydroisoquinoline part of the target compound. This synthesis is achieved through the intramolecular reaction of a benzyl bromide and an α-imino rhodium carbene, catalyzed by rhodium, suggesting that similar catalytic strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of bromophenyl-containing compounds can be complex and is often elucidated using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of a new bromophenyl isoxazolone derivative was confirmed by X-ray analysis . This indicates that similar analytical methods would be necessary to fully understand the molecular structure of 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
Chemical Reactions Analysis
The bromophenyl moiety in the compound is likely to be reactive due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The dihydroisoquinoline part of the molecule could be involved in electrophilic aromatic substitution reactions or could act as a ligand in metal-catalyzed transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone are not provided in the data, related compounds can offer some insights. Bromophenyl derivatives often have significant melting points and may exhibit polymorphism. Their solubility can vary depending on the nature of the substituents and the solvent. The presence of the bromine atom can also influence the compound's density and refractive index . The dihydroisoquinoline and pyrazolyl groups could affect the molecule's acidity, basicity, and potential for hydrogen bonding, which in turn would influence its solubility and stability .
科学的研究の応用
Synthesis and Antimicrobial Applications
Compounds structurally related to "2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone" have been explored for their potential antimicrobial properties. For instance, the synthesis of new pyrazole derivatives containing 2-methylquinoline ring systems has been investigated for potential antimicrobial agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives showing potent efficacy, suggesting their potential as novel antimicrobial agents (Raju et al., 2016).
Antituberculosis and Cytotoxicity Studies
Another research focus is the synthesis of 3-heteroarylthioquinoline derivatives, which have undergone in vitro antituberculosis and cytotoxicity studies. Some derivatives were found to be highly active against Mycobacterium tuberculosis, with minimal cytotoxic effects on mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Synthesis Techniques and Derivative Applications
Research has also focused on the synthesis techniques of related compounds. For example, a comparative study on conventional and ultrasound irradiation promoted synthesis of 2,3-disubstitutedquinoxaline derivatives highlights the efficiency of ultrasound-assisted methods, which could be applied to the synthesis of complex derivatives of the compound (Abdula et al., 2018).
Molecular Docking and Antibacterial Activity
The molecular docking study of novel synthesized pyrazole derivatives has indicated their potential antibacterial activity, with specific modifications enhancing efficacy against Gram-positive and Gram-negative bacteria. This suggests the utility of structural analogs in designing compounds with targeted antimicrobial properties (Khumar et al., 2018).
特性
IUPAC Name |
2-(4-bromophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-24-12-17(11-23-24)20-14-25(13-16-4-2-3-5-19(16)20)21(26)10-15-6-8-18(22)9-7-15/h2-9,11-12,20H,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYQKJOIJZBINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)



![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)

![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2543450.png)




